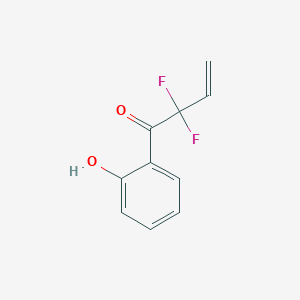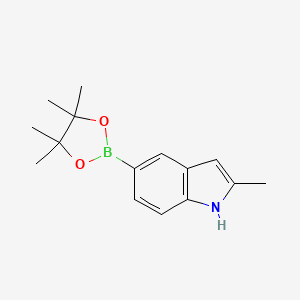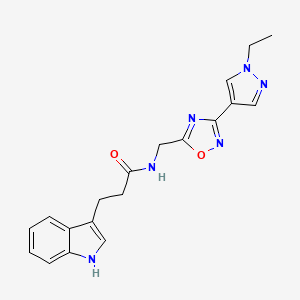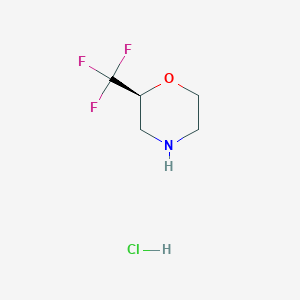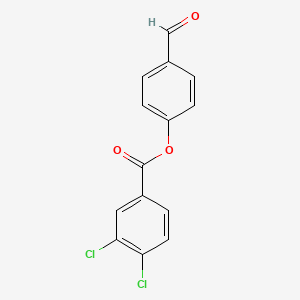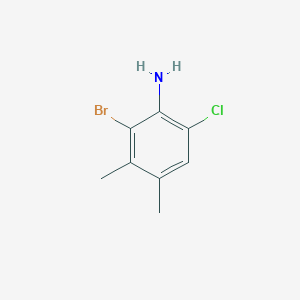
2-Bromo-6-chloro-3,4-dimethyl-aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-chloro-3,4-dimethyl-aniline is an aromatic amine compound with the molecular formula C8H9BrClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-3,4-dimethyl-aniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Nitration: The nitration of 3,4-dimethylaniline to introduce a nitro group.
Reduction: The reduction of the nitro group to an amine group.
Halogenation: The bromination and chlorination of the aromatic ring to introduce the bromine and chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Bromo-6-chloro-3,4-dimethyl-aniline can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-donating methyl groups, the compound can undergo electrophilic substitution reactions.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can introduce nitro groups, while nucleophilic substitution can replace halogens with other functional groups.
科学研究应用
2-Bromo-6-chloro-3,4-dimethyl-aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-Bromo-6-chloro-3,4-dimethyl-aniline involves its interaction with various molecular targets. The presence of halogens and methyl groups can influence its reactivity and binding affinity to different biological molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
相似化合物的比较
Similar Compounds
2-Bromo-4-chloroaniline: Similar structure but lacks the additional methyl groups.
2-Chloro-6-bromoaniline: Similar structure but with different positions of the halogens.
3,4-Dimethylaniline: Lacks the halogen substituents.
Uniqueness
The combination of bromine, chlorine, and methyl groups provides a distinct set of properties that can be exploited in various fields .
属性
IUPAC Name |
2-bromo-6-chloro-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c1-4-3-6(10)8(11)7(9)5(4)2/h3H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOZITVYIAPUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol](/img/structure/B2881755.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-propylethanediamide](/img/structure/B2881756.png)
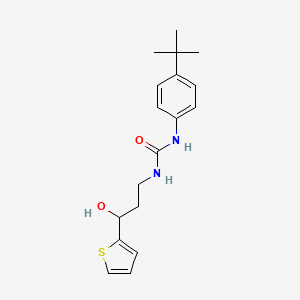
![N-(2-fluorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2881761.png)
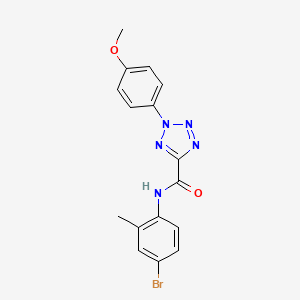
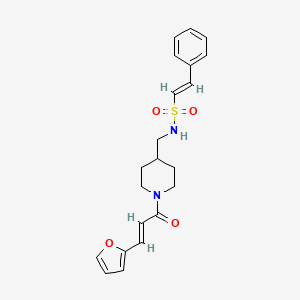
![3-{[(6-methylpyridin-2-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide](/img/structure/B2881764.png)
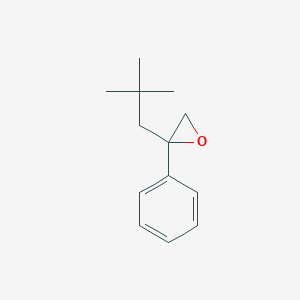
![methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2881768.png)
